苯酚,3-甲氧基-5-(2-苯乙基)-

描述

Phenol, 3-methoxy-5-(2-phenylethyl)-, also known as 2-methoxyphenylethyl phenol, is an aromatic compound found in various plant species. It is an important component of many essential oils, such as eucalyptus, lavender, and rosemary. It has been used in traditional medicine for the treatment of a variety of ailments. In recent years, it has been studied for its potential applications in the fields of biochemistry and pharmacology.

科学研究应用

1. 分子对接和量子化学计算

苯酚衍生物,包括 4-甲氧基-{2-[3-(4-氯苯基)-5-(4-(丙烷-2-基)苯基)-4, 5-二氢-1H-吡唑-1-基]- 1, 3-噻唑-4-基}苯酚,已使用 DFT 计算研究其分子结构和光谱数据。这些研究包括分子参数、分子内电荷转移和基于分子对接结果的生物效应 (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).

2. 天然呋喃环化二芳基庚烷类的合成

关于天然二芳基庚烷类化合物的合成研究,与苯酚衍生物密切相关,探索了从 2-糠醛开始的方法。这项研究包括合成 2-甲氧基-4-{[5-(2-苯乙基)呋喃-2-基]甲基}苯酚等化合物 (Hatice Secinti, H. SeÇen, 2015).

3. 非线性光学材料的光谱研究

对类似于苯酚、3-甲氧基-5-(2-苯乙基)-的化合物 2-甲氧基-4(苯亚氨基甲基)苯酚的研究表明其作为非线性光学材料的潜力。这涉及详细的光谱研究和密度泛函理论分析 (K. M. Hijas, S. M. Kumar, K. Byrappa, T. Geethakrishnan, S. Jeyaram, R. Nagalakshmi, 2018).

4. 抗菌剂

已经对 5-溴-2-甲氧基-4-((苯亚氨基)甲基)苯酚衍生物进行了研究,以评估其对各种细菌的抗菌活性。这包括合成和结构表征 (W. Zhou, J. Ma, R. Yuan, X. Han, H. Liu, H. Zhu, 2015).

作用机制

Mode of Action

It’s known that the compound has nematicidal activity , suggesting it interacts with biological targets to exert its effects.

Biochemical Pathways

These pathways play crucial roles in various biological processes, including antioxidant activity .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dihydropinosylvin methyl ether is currently limited . It’s soluble in various organic solvents, which may influence its bioavailability .

Result of Action

Dihydropinosylvin methyl ether has been found to exhibit nematicidal activity, indicating its potential to affect cellular processes . .

Action Environment

The action, efficacy, and stability of Dihydropinosylvin methyl ether can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and thus its efficacy . .

安全和危害

未来方向

Phenol, 3-methoxy-5-(2-phenylethyl)-, has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

生化分析

Cellular Effects

It is known that this compound has antioxidant capacity , suggesting that it may influence cell function by protecting cells from oxidative stress

Molecular Mechanism

It is known to be involved in the biosynthesis of flavonoids and phenolic acids

Metabolic Pathways

Dihydropinosylvin methyl ether is involved in secondary metabolic pathways such as flavone, flavonol, tropane, piperidine, pyridine, isoquinoline alkaloid biosynthesis and tyrosine metabolism

属性

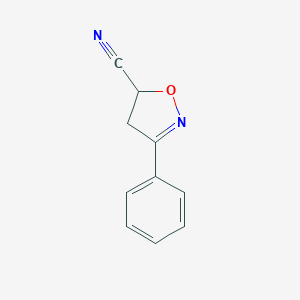

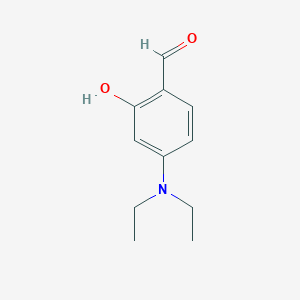

IUPAC Name |

3-methoxy-5-(2-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-6,9-11,16H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEFWCAKFRCLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170114 | |

| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17635-59-5 | |

| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017635595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methoxy-5-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17635-59-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Dihydropinosylvin methyl ether's nematicidal activity, and how does its production change in response to threat?

A1: Dihydropinosylvin methyl ether (DPME) exhibits strong nematicidal activity against pinewood nematodes (PWNs), which are detrimental to Pinus strobus trees. [, ] Interestingly, the accumulation of DPME significantly increases in Pinus strobus trees upon infection with PWNs. [] This suggests that DPME plays a role in the tree's defense mechanism against this particular threat.

Q2: How can we enhance the production of Dihydropinosylvin methyl ether for research and potential applications?

A2: Studies have shown that prolonged in vitro culture of Pinus strobus calli can effectively enhance DPME production. [] Specifically, aging the calli for three months significantly increases DPME concentrations compared to younger calli. [] This method provides a promising avenue for producing larger quantities of DPME for further research into its properties and potential applications, such as developing eco-friendly nematicides.

Q3: Besides its nematicidal activity, is Dihydropinosylvin methyl ether found in other contexts, and what does this suggest about its potential?

A3: Yes, Dihydropinosylvin methyl ether has been identified as a differential metabolite in Dendrobium officinale, a medicinal orchid. [] Furthermore, it shows a significant positive correlation with the antioxidant capacity of this plant. [] This finding suggests that DPME might possess more than just nematicidal properties and could have potential applications in other areas, such as contributing to the health benefits of Dendrobium officinale.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。